molecular formula C37H66O6 B1233977 2-methyl-4-[(11E,15E)-2,8,19,20-tetrahydroxydotriaconta-11,15-dienyl]-2H-furan-5-one CAS No. 176111-70-9

2-methyl-4-[(11E,15E)-2,8,19,20-tetrahydroxydotriaconta-11,15-dienyl]-2H-furan-5-one

Cat. No. B1233977
CAS RN: 176111-70-9
M. Wt: 606.9 g/mol
InChI Key: ZUDUTMXXOVZHHX-VKRJBFOFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-4-[(11E,15E)-2,8,19,20-tetrahydroxydotriaconta-11,15-dienyl]-2H-furan-5-one is a natural product found in Annona coriacea with data available.

Scientific Research Applications

1. Application in Diels–Alder Reactions

The compound is involved in Diels–Alder reactions, a common method in synthetic chemistry. For instance, it's used in the reaction between alkyl 2H-azirine-3-carboxylates and furans, leading to the production of various compounds, including dihydrofuranols and 1-azabicyclo[4.1.0]hept-3-ene-2,5-diols, which are significant in synthetic organic chemistry (Alves et al., 2001).

2. Role in Asymmetric Synthesis

This compound is used in the asymmetric synthesis of complex organic structures. An example includes the synthesis of C15 polyketide spiroketals, demonstrating its importance in creating stereo- and enantioselective compounds (Meilert et al., 2004).

3. Contribution to Redox-active Chromophores

It plays a role in synthesizing redox-active, intramolecular charge-transfer chromophores. This involves reactions with tetracyanoethylene, yielding compounds with significant electrochemical properties, useful in materials science and electrochemistry (Shoji et al., 2011).

properties

CAS RN

176111-70-9

Product Name

2-methyl-4-[(11E,15E)-2,8,19,20-tetrahydroxydotriaconta-11,15-dienyl]-2H-furan-5-one

Molecular Formula

C37H66O6

Molecular Weight

606.9 g/mol

IUPAC Name

2-methyl-4-[(11E,15E)-2,8,19,20-tetrahydroxydotriaconta-11,15-dienyl]-2H-furan-5-one

InChI

InChI=1S/C37H66O6/c1-3-4-5-6-7-8-9-13-16-22-27-35(40)36(41)28-23-17-14-11-10-12-15-19-24-33(38)25-20-18-21-26-34(39)30-32-29-31(2)43-37(32)42/h12,14-15,17,29,31,33-36,38-41H,3-11,13,16,18-28,30H2,1-2H3/b15-12+,17-14+

InChI Key

ZUDUTMXXOVZHHX-VKRJBFOFSA-N

Isomeric SMILES

CCCCCCCCCCCCC(C(CC/C=C/CC/C=C/CCC(CCCCCC(CC1=CC(OC1=O)C)O)O)O)O

SMILES

CCCCCCCCCCCCC(C(CCC=CCCC=CCCC(CCCCCC(CC1=CC(OC1=O)C)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCC(C(CCC=CCCC=CCCC(CCCCCC(CC1=CC(OC1=O)C)O)O)O)O

synonyms

coriadienin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-4-[(11E,15E)-2,8,19,20-tetrahydroxydotriaconta-11,15-dienyl]-2H-furan-5-one
Reactant of Route 2
2-methyl-4-[(11E,15E)-2,8,19,20-tetrahydroxydotriaconta-11,15-dienyl]-2H-furan-5-one
Reactant of Route 3
2-methyl-4-[(11E,15E)-2,8,19,20-tetrahydroxydotriaconta-11,15-dienyl]-2H-furan-5-one
Reactant of Route 4
2-methyl-4-[(11E,15E)-2,8,19,20-tetrahydroxydotriaconta-11,15-dienyl]-2H-furan-5-one
Reactant of Route 5
Reactant of Route 5
2-methyl-4-[(11E,15E)-2,8,19,20-tetrahydroxydotriaconta-11,15-dienyl]-2H-furan-5-one
Reactant of Route 6
Reactant of Route 6
2-methyl-4-[(11E,15E)-2,8,19,20-tetrahydroxydotriaconta-11,15-dienyl]-2H-furan-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.